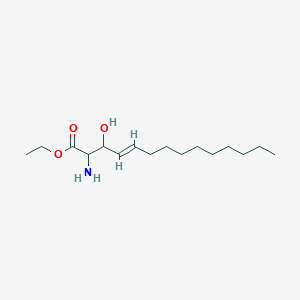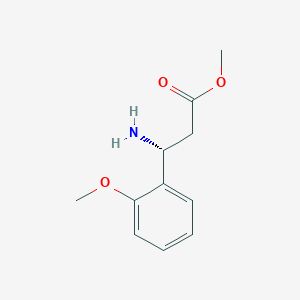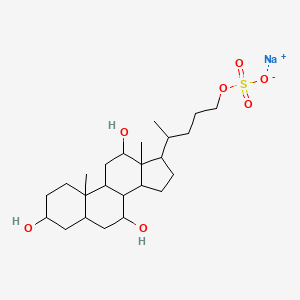
ethyl (E)-2-amino-3-hydroxytetradec-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-2-amino-3-hydroxytetradec-4-enoate is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyl group attached to a tetradecenoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-amino-3-hydroxytetradec-4-enoate can be achieved through several methods. One common approach involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. The Steglich esterification method is often employed, which uses a carbodiimide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a solvent like dimethyl carbonate (DMC) . The reaction conditions typically involve mild temperatures and the use of a base such as N,N-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and the use of safer reagents, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-2-amino-3-hydroxytetradec-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-2-amino-3-hydroxytetradec-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of ethyl (E)-2-amino-3-hydroxytetradec-4-enoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl (E)-2-amino-3-hydroxytetradec-4-enoate can be compared with other similar compounds such as:
Ethyl acetate: An ester with a simpler structure, used primarily as a solvent.
Ethyl eicosapentaenoic acid: An omega-3 fatty acid ester with cardiovascular benefits.
Ethyl (E)-2-amino-3-hydroxyhexadec-4-enoate: A similar compound with a longer carbon chain, potentially exhibiting different biological activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C16H31NO3 |
|---|---|
Molekulargewicht |
285.42 g/mol |
IUPAC-Name |
ethyl (E)-2-amino-3-hydroxytetradec-4-enoate |
InChI |
InChI=1S/C16H31NO3/c1-3-5-6-7-8-9-10-11-12-13-14(18)15(17)16(19)20-4-2/h12-15,18H,3-11,17H2,1-2H3/b13-12+ |
InChI-Schlüssel |
KLGSSMZKPJPOGR-OUKQBFOZSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C/C(C(C(=O)OCC)N)O |
Kanonische SMILES |
CCCCCCCCCC=CC(C(C(=O)OCC)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl-](/img/structure/B12288532.png)
![2-[(2-bromophenyl)methyl]guanidine](/img/structure/B12288539.png)
![19-Ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288548.png)


![N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester](/img/structure/B12288585.png)



![17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B12288620.png)
![Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B12288628.png)

